ethyl N-[3-(2-thienyl)acryloyl]glycinate
Description
Ethyl N-[3-(2-thienyl)acryloyl]glycinate is a hybrid molecule combining a cinnamic acid derivative with a glycinate ester moiety. Synthesized via microwave-assisted Steglich esterification, this compound (referred to as compound 3 in and 8) exhibits selective cyclooxygenase-2 (COX-2) inhibition with an IC50 of 6 µM . Its structure features:
- An (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl backbone.
- A glycine ethyl ester group attached via an amide linkage.
Key pharmacological properties include compliance with Lipinski’s Rule of Five (molecular weight = 418.06 g/mol, TPSA = 86.6 Ų, logP = 3.2), suggesting favorable oral bioavailability and blood-brain barrier penetration .
Properties
IUPAC Name |
ethyl 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-2-15-11(14)8-12-10(13)6-5-9-4-3-7-16-9/h3-7H,2,8H2,1H3,(H,12,13)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETPTONVGMWCKO-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C=CC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)/C=C/C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares compound 3 with structurally related compounds:
Key Observations
(a) Role of the Glycinate Moiety
- Compound 3 vs. This highlights the importance of the glycine-derived amide in enhancing target binding or solubility.
(b) Thienyl vs. Other Heterocycles
- Thienyl-containing compounds (e.g., compound 3 , ’s analog) exhibit varied bioactivities depending on substitution patterns. For example, 5-(2-thienyl)-1,2,4-triazoles () show antibacterial activity but lack COX-2 affinity, emphasizing that the heterocycle’s position and adjacent functional groups dictate target specificity .
(c) Pharmacokinetic Profiles
- Compound 3 ’s compliance with Lipinski’s rules contrasts with larger analogs like the meta-diamide insecticide (), which has a higher molecular weight (~550 g/mol) and likely poor bioavailability .
(d) Hybrid Molecular Design
Research Implications
- Structure-Activity Relationship (SAR) : The acryloyl-thienyl-glycinate architecture in compound 3 is a promising scaffold for COX-2 inhibitors. Modifications to the bromobenzyl group (e.g., replacing with methoxy or fluoro substituents) could optimize potency and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
